1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the thiophen-2-ylmethyl and piperidin-4-ylmethyl groups. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(piperidin-4-ylmethyl)pyrrolidine-2,5-dione
- 1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
- 1-(4-Methylphenyl)-3-(piperidin-4-yl)pyrrolidine-2,5-dione
Uniqueness
1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H27N3O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H27N3O2S/c1-16-4-6-18(7-5-16)25-21(26)13-20(22(25)27)23-14-17-8-10-24(11-9-17)15-19-3-2-12-28-19/h2-7,12,17,20,23H,8-11,13-15H2,1H3 |
InChI Key |
NFVRFWTVWBNJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCN(CC3)CC4=CC=CS4 |
Origin of Product |
United States |
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